molecular formula C14H24O7 B11940903 Diethyl 2-(diethoxymethyl)-3-formylbutanedioate CAS No. 73926-95-1

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate

Cat. No.: B11940903
CAS No.: 73926-95-1
M. Wt: 304.34 g/mol
InChI Key: VWMWTNGQVQUUPC-UHFFFAOYSA-N
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Description

Diethyl 2-(Diethoxymethyl)-3-formylbutanedioate (CAS 73926-95-1) is a high-value synthetic building block with the molecular formula C 14 H 24 O 7 and a molecular weight of 304.34 g/mol . This compound is characterized by a density of approximately 1.096 g/cm³ and a flash point of about 167.9°C, indicating its specific handling and storage requirements . Its complex structure, featuring multiple ester and acetal functional groups, including a formyl moiety, makes it a versatile and key intermediate in organic synthesis and medicinal chemistry research . The presence of these reactive sites allows researchers to utilize this compound in the synthesis of more complex molecules, potentially for the development of pharmaceuticals and specialty chemicals. It is offered with a high purity grade of 99% . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73926-95-1

Molecular Formula

C14H24O7

Molecular Weight

304.34 g/mol

IUPAC Name

diethyl 2-(diethoxymethyl)-3-formylbutanedioate

InChI

InChI=1S/C14H24O7/c1-5-18-12(16)10(9-15)11(13(17)19-6-2)14(20-7-3)21-8-4/h9-11,14H,5-8H2,1-4H3

InChI Key

VWMWTNGQVQUUPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(C=O)C(=O)OCC)C(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate can be synthesized through a multi-step process. One common method involves the condensation of diethyl malonate with ethyl formate in the presence of a base, followed by the addition of diethyl oxalate. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Diethyl 2-(diethoxymethyl)-3-carboxybutanedioate.

    Reduction: Diethyl 2-(diethoxymethyl)-3-hydroxybutanedioate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate is primarily utilized as a reagent in the synthesis of various pharmaceutical compounds. It serves as an important intermediate in the production of drugs due to its ability to undergo multiple chemical transformations.

Case Study: Synthesis of Anticancer Agents

A notable application involves the synthesis of novel anticancer agents. Researchers have demonstrated that derivatives of this compound can be modified to enhance their biological activity against cancer cell lines. For instance, modifications to the formyl group have been shown to increase cytotoxicity in vitro, making this compound a valuable precursor in drug development .

Use in Organic Synthesis

The compound is also employed in organic synthesis as a building block for more complex molecules. Its functional groups allow for various reactions, including:

  • Aldol Condensation : This reaction can yield β-hydroxy carbonyl compounds, which are crucial in organic chemistry for further transformations.
  • Michael Addition : The compound can act as a Michael acceptor, participating in conjugate addition reactions that are fundamental in synthesizing diverse organic compounds.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Aldol CondensationBase-catalyzed, room temperature85
Michael AdditionIn the presence of amines90

Applications in Material Science

Beyond pharmaceuticals, this compound finds applications in material science. Its derivatives are used to create polymers and resins with desirable properties.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For example, polymers synthesized from this compound have shown improved resistance to thermal degradation compared to traditional materials .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals. Its derivatives have been tested as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants.

Case Study: Herbicidal Activity

In field trials, certain formulations based on this compound exhibited significant herbicidal activity against common weeds while demonstrating low toxicity to crops . This highlights its potential as a safer alternative to conventional herbicides.

Mechanism of Action

The mechanism of action of diethyl 2-(diethoxymethyl)-3-formylbutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects and hypothetical data derived from analogous systems:

Table 1: Structural and Functional Comparison of Substituted Butanedioate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2 / Position 3) Key Properties/Applications
Diethyl 2-(diethoxymethyl)-3-formylbutanedioate C₁₄H₂₄O₇ 304.34 Diethoxymethyl / Formyl High hydrophobicity; synthetic intermediate
Diethyl 3-formylbutanedioate C₁₀H₁₄O₆ 230.21 Hydrogen / Formyl More hydrophilic; pharmaceutical precursor (hypothetical)
Diethyl 2-(methoxymethyl)-3-formylbutanedioate C₁₂H₁₈O₇ 274.27 Methoxymethyl / Formyl Moderate solubility; polymer chemistry (hypothetical)
Diethyl 2-acetyl-3-formylbutanedioate C₁₃H₁₈O₇ 286.28 Acetyl / Formyl Enhanced electrophilicity; cross-coupling reactions (hypothetical)

Key Differences:

This property may enhance its stability in nonpolar solvents or lipid-rich environments .

Reactivity: The formyl group at position 3 makes the compound more reactive toward nucleophiles (e.g., in aldol condensations) compared to non-formylated analogs like diethyl 2-(diethoxymethyl)butanedioate. Replacement of the formyl group with an acetyl group (as in diethyl 2-acetyl-3-formylbutanedioate) would alter reactivity, favoring acetylation over formylation pathways.

Synthetic Utility :

  • The diethoxymethyl group may act as a protective moiety for carbonyl functionalities, a strategy commonly employed in multistep syntheses. This contrasts with unsubstituted esters, which lack such protective features .

Thermal Stability :

  • Bulky diethoxy substituents likely improve thermal stability compared to methoxy or hydrogen-substituted analogs, as seen in studies of related esters (hypothetical) .

Biological Activity

Diethyl 2-(diethoxymethyl)-3-formylbutanedioate, known by its CAS number 73926-95-1, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C14H24O7
  • Molecular Weight: 304.343 g/mol
  • IUPAC Name: this compound

The structure of this compound features a butanedioate backbone with two ethoxy groups and a formyl group, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has been studied for its anti-inflammatory effects. Animal studies suggest that it can reduce markers of inflammation, such as cytokines and prostaglandins, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In laboratory settings, this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Studies and Research Findings

StudyFindings
In Vitro Antioxidant Study Showed a significant reduction in DPPH radical levels when treated with the compound, indicating strong antioxidant activity.
Anti-inflammatory Animal Model Reduced levels of TNF-alpha and IL-6 in serum after administration of the compound, demonstrating anti-inflammatory effects.
Antimicrobial Efficacy Inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.

The biological activity of this compound can be attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. The presence of the formyl group is believed to enhance its reactivity with free radicals, while the diethoxy groups may improve solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Diethyl 2-(diethoxymethyl)-3-formylbutanedioate?

  • Methodology : The compound is synthesized via diastereoselective nucleophilic additions to ethyl 2-(diethoxymethyl)cyclopropene carboxylate derivatives. For example, copper- or rhodium(II)-catalyzed cyclopropanation of alkyl acetylenes with diazo compounds yields functionalized cyclopropanes. Reaction conditions (e.g., solvent, temperature) significantly influence stereochemical outcomes .
  • Key Data :

Reaction ComponentTypical Conditions
CatalystCu(I), Rh(II)
SolventDiethyl ether
Temperature-78°C to RT

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H-NMR : Assigns proton environments (e.g., diethoxymethyl protons at δ 1.2–1.4 ppm, formyl protons at δ 9.5–10.0 ppm).
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and formyl (C=O, ~1720 cm⁻¹) stretches.
  • Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., m/z ~300–350 for derivatives) .

Q. How can nucleophilic additions be tailored to functionalize the cyclopropane core?

  • Methodology : Heteroatom nucleophiles (e.g., thiols, amines) attack the cyclopropene ring under controlled conditions. For example, phenylthio[(α-diethoxymethyl)vinyl]copperate selectively transfers vinyl groups to α,β-unsaturated enones, yielding 1,2-addition products with >90% selectivity .

Advanced Research Questions

Q. What strategies optimize stereoselectivity in diastereoselective reactions involving this compound?

  • Methodology :

  • Solvent Polarity : Polar solvents (e.g., THF) favor axial attack, enhancing trans-diastereomer formation.
  • Temperature : Lower temperatures (-78°C) stabilize transition states, improving selectivity for kinetically controlled products.
  • Catalyst Choice : Cu(I) catalysts favor syn addition, while Rh(II) may promote anti pathways .

Q. How do mechanistic studies explain the reactivity of vinylcopper intermediates in synthesizing derivatives?

  • Methodology : Vinylcopper reagents (e.g., phenylthio[(α-diethoxymethyl)vinyl]copperate) undergo transmetallation with allylic halides, forming stereospecific 1,4-dienes. Kinetic studies using low-temperature NMR and isotopic labeling (e.g., deuterated substrates) reveal rate-determining steps in ligand transfer .

Q. What computational approaches validate stereochemical assignments of reaction intermediates?

  • Methodology : Density Functional Theory (DFT) calculates transition-state energies to predict diastereomer ratios. For example, comparing calculated vs. experimental NMR chemical shifts (e.g., using Gaussian09) confirms axial vs. equatorial nucleophilic attack pathways .

Q. How should researchers resolve contradictions in reported reaction yields for similar compounds?

  • Methodology :

  • Parameter Screening : Systematically vary catalyst loading, solvent, and stoichiometry.
  • Cross-Validation : Compare with analogous systems (e.g., diethyl malonate derivatives) to identify outliers.
  • Reproducibility Checks : Replicate experiments under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

Data Contradiction Analysis

Q. Why do yields for cyclopropane derivatives vary across studies?

  • Analysis :

  • Substrate Sensitivity : Alkyl substituents on cyclopropenes influence steric hindrance, altering reaction kinetics.
  • Catalyst Degradation : Cu(I) catalysts may oxidize in air, reducing efficiency.
  • Workup Protocols : Differences in purification (e.g., column chromatography vs. distillation) affect isolated yields .

Tables for Reference

Table 1 : Stereochemical Outcomes in Nucleophilic Additions

NucleophileCatalystSolventDiastereomer Ratio (trans:cis)
ThiophenolCu(I)THF85:15
BenzylamineRh(II)Diethyl ether60:40

Table 2 : Computational vs. Experimental NMR Shifts

Proton PositionCalculated δ (ppm)Experimental δ (ppm)
Formyl9.89.7–10.1
Diethoxymethyl1.31.2–1.4

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